Cas no 34573-99-4 (4,8-di-tert-butyl-2,10-dimethyl-6-phenoxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocine)

4,8-di-tert-butyl-2,10-dimethyl-6-phenoxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocine structure
34573-99-4 structure
Product Name:4,8-di-tert-butyl-2,10-dimethyl-6-phenoxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocine
CAS No:34573-99-4
MF:C29H35O3P
MW:462.560169458389
CID:1464637
PubChem ID:1928989
Update Time:2025-04-20

4,8-di-tert-butyl-2,10-dimethyl-6-phenoxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocine Chemical and Physical Properties

Names and Identifiers

    • 4,8-di-tert-butyl-2,10-dimethyl-6-phenoxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocine
    • 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-bis(1,1-dimethylethyl)-2,10-dimethyl-6-phenoxy-
    • 1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine
    • DTXSID00365661
    • SCHEMBL10627261
    • STK064942
    • AKOS005388885
    • 34573-99-4
    • Inchi: 1S/C29H35O3P/c1-19-14-21-18-22-15-20(2)17-25(29(6,7)8)27(22)32-33(30-23-12-10-9-11-13-23)31-26(21)24(16-19)28(3,4)5/h9-17H,18H2,1-8H3
    • InChI Key: ZZZYSKIUPRLPKI-UHFFFAOYSA-N
    • SMILES: P1(OC2C=CC=CC=2)OC2=C(C=C(C)C=C2C(C)(C)C)CC2=CC(C)=CC(=C2O1)C(C)(C)C

Computed Properties

  • Exact Mass: 462.23255
  • Monoisotopic Mass: 462.23238197g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 4
  • Complexity: 588
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.6
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • PSA: 27.69
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